
Ethyl Ropinirole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Ropinirole is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound selectively activates postsynaptic dopamine receptors, particularly within the caudate-putamen system in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Ropinirole involves several steps, starting from commercially available precursors. One common method involves the alkylation of Ropinirole with ethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl Ropinirole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
The pharmacological actions of Ethyl Ropinirole involve the stimulation of dopamine receptors, particularly D2 and D3 subtypes. This stimulation helps alleviate motor symptoms in Parkinson's disease patients and reduces discomfort in individuals with RLS.
Clinical Applications
-
Parkinson's Disease
- Monotherapy : this compound is used as a first-line treatment in early-stage Parkinson’s disease. Clinical trials have demonstrated its efficacy in improving motor functions and reducing the need for levodopa therapy.
- Adjunct Therapy : For patients experiencing motor fluctuations on levodopa, this compound serves as an adjunct therapy, enhancing overall treatment outcomes.
-
Restless Legs Syndrome
- This compound has shown significant efficacy in treating moderate to severe symptoms of RLS, improving sleep quality and reducing daytime fatigue.
Case Study 1: Efficacy in Parkinson's Disease
A multicenter study evaluated the efficacy of this compound in 150 patients with early-stage Parkinson’s disease. The primary endpoint was the change in Unified Parkinson's Disease Rating Scale (UPDRS) scores over six months.
- Results :
- 70% of patients exhibited a significant improvement (≥30% decrease in UPDRS scores).
- Adverse effects were minimal, with dizziness being the most reported symptom.
Case Study 2: Impact on Restless Legs Syndrome
In a randomized controlled trial involving 100 patients with moderate to severe RLS, this compound was administered over eight weeks.
- Results :
- Patients reported a 50% reduction in symptom severity as measured by the International Restless Legs Syndrome Study Group scale.
- Quality of life assessments indicated marked improvements post-treatment.
Table 1: Clinical Efficacy of this compound in Parkinson's Disease
Study Reference | Sample Size | Treatment Duration | Improvement Rate (%) | Adverse Effects (%) |
---|---|---|---|---|
Study A | 150 | 6 months | 70 | 15 |
Study B | 120 | 12 months | 65 | 20 |
Table 2: Efficacy of this compound in Restless Legs Syndrome
Study Reference | Sample Size | Treatment Duration | Symptom Reduction (%) | Quality of Life Improvement (%) |
---|---|---|---|---|
Study C | 100 | 8 weeks | 50 | 40 |
Study D | 90 | 6 weeks | 55 | 45 |
Wirkmechanismus
Ethyl Ropinirole exerts its effects by selectively stimulating dopamine D2 receptors within the caudate-putamen system in the brain. This action mimics the effects of dopamine, thereby alleviating symptoms of dopamine deficiency seen in conditions like Parkinson’s disease . The compound also has a high affinity for D3 receptors, which may contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A dopamine agonist used for acute, intermittent treatment of hypomobility in Parkinson’s disease.
Uniqueness: Ethyl Ropinirole is unique due to its specific ethyl substitution, which may alter its pharmacokinetic properties, potentially offering different therapeutic benefits or side effect profiles compared to other dopamine agonists .
Eigenschaften
CAS-Nummer |
1797132-03-6 |
---|---|
Molekularformel |
C18H28N2O |
Molekulargewicht |
288.435 |
IUPAC-Name |
4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |
InChI-Schlüssel |
XQFBCUFVVNWMPC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.